![molecular formula C12H9BrN2O2 B14146359 [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone CAS No. 383877-72-3](/img/structure/B14146359.png)
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrazole ring, and an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of phenylhydrazine to obtain 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring through a cyclization reaction. The final step involves the formation of the oxirane ring by reacting the pyrazole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Products may include diols or carboxylic acids.
Reduction: The major product would be [4-(phenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of epoxide hydrolases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in proteins or DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(3-chlorophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- [4-(3-fluorophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- [4-(3-methylphenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
Uniqueness
Compared to its analogs, [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro, fluoro, and methyl analogs.
Propriétés
Numéro CAS |
383877-72-3 |
|---|---|
Formule moléculaire |
C12H9BrN2O2 |
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-1-2-7(4-8)9-5-14-15-11(9)12(16)10-6-17-10/h1-5,10H,6H2,(H,14,15) |
Clé InChI |
YSJDEWTWCAJZCB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC(=CC=C3)Br |
Solubilité |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
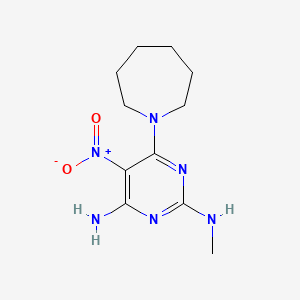
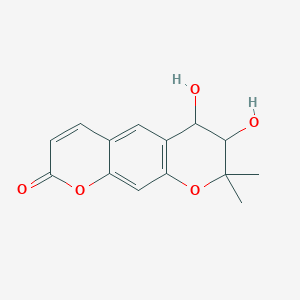
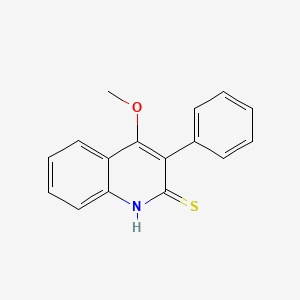
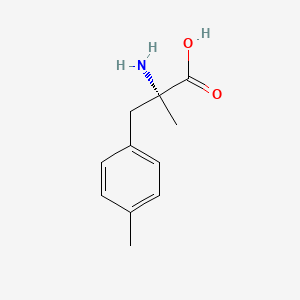
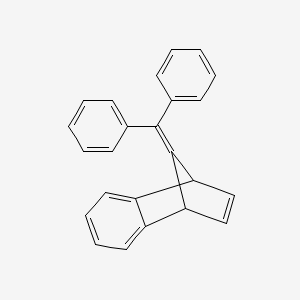
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
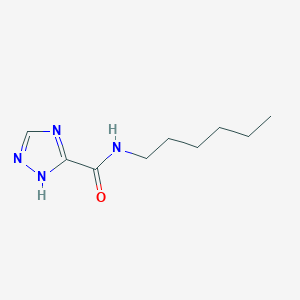
![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
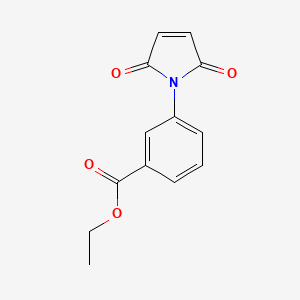
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
